molecular formula C10H20ClN B11787001 (S)-2-Cyclohexylpyrrolidinehydrochloride

(S)-2-Cyclohexylpyrrolidinehydrochloride

Cat. No.: B11787001
M. Wt: 189.72 g/mol
InChI Key: GXXVFHWEVFUVIZ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Cyclohexylpyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a cyclohexyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cyclohexylpyrrolidinehydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve maximum efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclohexylpyrrolidinehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield cyclohexylpyrrolidone, while reduction may produce cyclohexylpyrrolidine derivatives.

Scientific Research Applications

(S)-2-Cyclohexylpyrrolidinehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Cyclohexylpyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Cyclohexylpyrrolidinehydrochloride include other pyrrolidine derivatives with different substituents, such as:

  • (S)-2-Phenylpyrrolidinehydrochloride
  • (S)-2-Methylpyrrolidinehydrochloride
  • (S)-2-Ethylpyrrolidinehydrochloride

Uniqueness

The uniqueness of this compound lies in its specific cyclohexyl group, which imparts distinct chemical and physical properties compared to other pyrrolidine derivatives. This makes it valuable for specific research applications and chemical synthesis.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

(2S)-2-cyclohexylpyrrolidine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h9-11H,1-8H2;1H/t10-;/m0./s1

InChI Key

GXXVFHWEVFUVIZ-PPHPATTJSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2CCCN2.Cl

Canonical SMILES

C1CCC(CC1)C2CCCN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.